tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with the molecular formula C19H27N3O3. It is used primarily in research settings and has applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a formylpiperidinyl-pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- **tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carb
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[3-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(14-9-10-14)17-15(7-6-11-20-17)16-8-4-5-12-21(16)13-23/h6-7,11,13-14,16H,4-5,8-10,12H2,1-3H3 |
InChI Key |
GTXRVONKWAAUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.